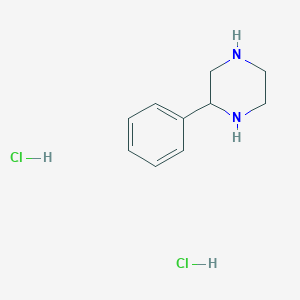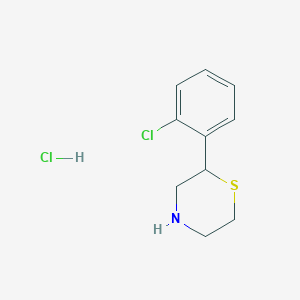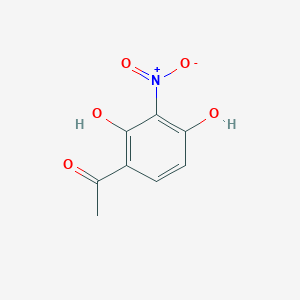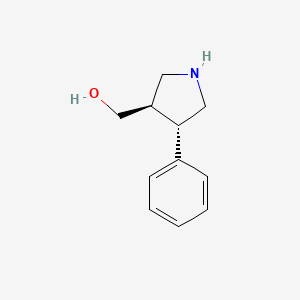![molecular formula C7H18Cl2N2O2S B1356551 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride CAS No. 870007-73-1](/img/structure/B1356551.png)
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
Übersicht
Beschreibung
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2S and a molecular weight of 265.2 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a piperazine ring substituted with a methanesulfonyl-ethyl group, and it is typically available as a white powder .
Vorbereitungsmethoden
The synthesis of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions . The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the methanesulfonyl group, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl-ethyl group can act as a functional moiety that modulates the activity of these targets, leading to changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylsulfonyl-ethyl)piperazine: Similar structure but without the dihydrochloride salt form.
1-(2-Ethanesulfonyl-ethyl)piperazine: Contains an ethanesulfonyl group instead of a methanesulfonyl group.
1-(2-Propylsulfonyl-ethyl)piperazine: Contains a propylsulfonyl group instead of a methanesulfonyl group.
The uniqueness of this compound lies in its specific functional group and salt form, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.2ClH/c1-12(10,11)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVOOMSGBSTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870007-73-1 | |
| Record name | 1-(2-methanesulfonylethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)







